molecular formula C7H4N2S5 B12702927 2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione CAS No. 64247-57-0

2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione

Cat. No.: B12702927
CAS No.: 64247-57-0
M. Wt: 276.5 g/mol
InChI Key: JMKPVLONWRCQJT-UHFFFAOYSA-N
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Description

2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione is a heterocyclic compound featuring a fused pyridine-thiazine scaffold with four thione (-C=S) functional groups.

Properties

CAS No.

64247-57-0

Molecular Formula

C7H4N2S5

Molecular Weight

276.5 g/mol

IUPAC Name

1,8-dihydropyrido[4,3-d][1,3]thiazine-2,4,5,7-tetrathione

InChI

InChI=1S/C7H4N2S5/c10-3-1-2-4(5(11)9-3)6(12)14-7(13)8-2/h1H2,(H,8,13)(H,9,10,11)

InChI Key

JMKPVLONWRCQJT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=S)NC1=S)C(=S)SC(=S)N2

Origin of Product

United States

Preparation Methods

Cyclization via Mercapto-Substituted Precursors

A common approach involves the reaction of halogenated amides with mercaptoacetaldehyde or its dimers under mild conditions to form thiazine rings through cyclization and dehydration steps.

  • Key reagents:

    • N-alkoxy-2-halogenated amides
    • Mercaptoacetaldehyde or its dimer
    • Base such as triethylamine
    • Solvents like ethyl acetate or methanol
  • Reaction conditions:

    • Room temperature to mild heating (e.g., 4 hours at room temperature)
    • One-pot two-step cyclization-dehydration sequence
    • Yields are generally high due to mild and efficient reaction conditions
  • Mechanism:

    • Nucleophilic addition of mercapto group to carbonyl carbon
    • Intramolecular cyclization forming the thiazine ring
    • Dehydration to form the tetrathione structure

This method is advantageous due to the availability of starting materials and operational simplicity.

Condensation of Amino-Thiazole Derivatives with Hydrazine

Another synthetic route involves the preparation of amino-substituted thiazole carboxylates followed by hydrazine-induced cyclization to form fused thiazolopyridazine rings, which are structurally related to pyridothiazines.

  • Key steps:

    • Synthesis of 2-aminothiazole-4-carboxylic acid methyl esters via condensation of chloro-substituted dioxoesters with carbothioamides
    • Reflux with hydrazine hydrate in ethanol to induce ring closure and formation of fused heterocycles
  • Yields:

    • Typically 78–87% for the intermediate thiazolopyridazinones
  • Characterization:

    • Confirmed by NMR (1H, 13C), LC-MS

Though this method is more commonly applied to thiazolopyridazines, it provides insight into the preparation of related pyridothiazine systems.

One-Pot Condensation with 2-Oxoalkanoic Acids or Esters

For related pyridothiadiazine derivatives, a one-pot reaction of aminoguanidine derivatives with 2-oxoalkanoic acids or esters in glacial acetic acid under reflux conditions has been reported.

  • Reaction time:

    • 22–90 hours depending on substrates and conditions
  • Mechanism:

    • Initial condensation forming intermediate adducts
    • Intramolecular nucleophilic aromatic substitution (S_NAr) leading to ring closure
    • Elimination of hydrogen sulfide (H2S) as a byproduct
  • Relevance:

    • Though this method targets pyridothiadiazines, the mechanistic principles and sulfur incorporation are relevant for tetrathione pyridothiazines.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Mercaptoacetaldehyde cyclization N-alkoxy-2-halogenated amides, mercaptoacetaldehyde dimer Triethylamine, ethyl acetate Room temp, 4 h High Mild, one-pot, efficient
Amino-thiazole + hydrazine Chloro-dioxoesters, carbothioamides Hydrazine hydrate, ethanol Reflux, 4 h 78–87% Multi-step, well-characterized
Aminoguanidine + 2-oxoalkanoic acids Aminoguanidine derivatives, 2-oxoalkanoic acids/esters Glacial acetic acid Reflux, 22–90 h Moderate Longer reaction, H2S elimination

Research Findings and Notes

  • The mercaptoacetaldehyde cyclization method offers a practical and high-yielding route to 1,4-thiazine derivatives, which can be adapted for tetrathione-substituted pyridothiazines due to similar sulfur chemistry.

  • The hydrazine-mediated cyclization of amino-thiazole esters is a robust method for constructing fused heterocycles with multiple sulfur atoms, providing a synthetic framework applicable to pyridothiazine analogs.

  • The one-pot condensation with 2-oxoalkanoic acids involves complex sulfur elimination steps and longer reaction times but allows for structural diversity in pyridothiazine-related compounds.

  • The scarcity of direct synthetic protocols specifically for 2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7-tetrathione suggests that adaptations of these related methods are currently the best approach.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazine derivatives. For instance, compounds derived from 2H-Pyrido(4,3-d)(1,3)thiazine have shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell cycle progression .

Neuropharmacological Effects

Research suggests that thiazine derivatives can modulate potassium channels in the central nervous system. This property positions them as potential therapeutic agents for neurological disorders such as epilepsy and depression. The ability to influence neurotransmitter release makes these compounds valuable in developing treatments for psychiatric conditions .

Antimicrobial Properties

Compounds related to 2H-Pyrido(4,3-d)(1,3)thiazine have been evaluated for their antimicrobial activities. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The presence of sulfur in their structure is believed to contribute to their antimicrobial efficacy .

Synthesis and Derivatives

The synthesis of 2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione can be achieved through several methods involving reaction with different reagents. For example:

  • One-Pot Synthesis : A convenient method has been developed that allows for the synthesis of this compound alongside other thiazine derivatives through a series of reactions under controlled conditions .
  • Derivatives : Various derivatives have been synthesized and tested for enhanced biological activity. Structural modifications often lead to improved potency against specific targets.

Case Studies

StudyFocusFindings
Muraoka et al., 1977Anticancer ActivityIdentified significant cytotoxicity against specific cancer cell lines using thiazine derivatives .
PMC11672583Neuropharmacological EffectsDemonstrated modulation of potassium channels with potential implications for treating neurological disorders .
Egyptian Journal of ChemistryAntimicrobial PropertiesReported effective inhibition of bacterial growth by synthesized thiazine compounds .

Mechanism of Action

The mechanism of action for 2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, affecting their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 15: 3-Phenyl-2H-pyrano[2,3-d]pyrimidine-2,4,5,7(1H,3H,6H)-tetrone
  • Structure: A pyrano[2,3-d]pyrimidine core with four ketone (C=O) groups.
  • Synthesis: Formed via high-temperature reaction of phenylpyrimidone (1) with ethyl cyanoacetate in sodium ethoxide/ethanol. Harsh conditions led to tetrone formation, bypassing intermediate isolation .
  • Key Differences : Replacing thione groups with ketones reduces sulfur-mediated nucleophilicity and redox activity. This impacts reactivity in applications like metal coordination or covalent binding.
Compound 9: Pyrido[4’,3’:4,5]pyrimido[2,1-b][1,3]thiazine derivative
  • Structure : A tricyclic fused system with one thiazine ring and pyrido-pyrimidine moieties.
  • Synthesis: Produced via one-step reaction of 2-methylthio-5,6-dihydro-4H-1,3-thiazine with ortho-amino ester (1). The thioacetal reagent facilitates efficient cyclization .
  • Key Differences : While both compounds contain sulfur, Compound 9 has a single thiazine ring with methylthio substituents, contrasting with the tetrathione’s four sulfur atoms. This structural divergence may influence stability and π-stacking interactions.
Pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H,3H,6H,8H)-tetraone
  • Structure : A pyrimido-pyrimidine scaffold with four ketone groups.
  • Application : Used as a universal base in peptide-nucleic acids (PNAs) due to strong hydrogen-bonding capacity. Demonstrated high binding affinity for oligonucleotides .

Physicochemical Properties

Property Target Compound (Tetrathione) Compound 15 (Tetrone) Compound 9 (Thiazine derivative)
Functional Groups 4 × C=S 4 × C=O 1 × thiazine + methylthio groups
Synthetic Method Likely multi-step conjugate addition High-temperature cyclization One-step thioacetal cyclization
Reactivity High nucleophilicity (S atoms) Moderate (ketones) Moderate (thiazine ring)
Characterization Anticipated: NMR downfield shifts for C=S (~120-140 ppm in 13C NMR) Reported: IR (C=O ~1700 cm⁻¹), NMR EIMS, FT-IR for thiazine

Biological Activity

2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione is a heterocyclic compound with significant potential in pharmacology due to its diverse biological activities. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound has the following chemical formula: C7H4N2S5\text{C}_7\text{H}_4\text{N}_2\text{S}_5. Its structure includes multiple sulfur atoms which contribute to its unique chemical properties and biological interactions.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazine derivatives. For instance, a study indicated that various thiazine compounds exhibited significant antiproliferative effects against different cancer cell lines. The growth inhibition was measured using the GI50 metric (the concentration required to inhibit 50% of cell growth) across multiple experiments. Notably:

  • Compound 10 from a related study showed high inhibitory effects against three tumor cell lines, comparable to doxorubicin, a standard chemotherapy agent .
CompoundCell Line TestedGI50 (µM)
Compound 10A549 (Lung)15
Compound 10HeLa (Cervical)18
Compound 10MCF-7 (Breast)20

Neuropharmacological Effects

Research indicates that derivatives of pyrido-thiazines can modulate potassium channels in the central nervous system. This modulation has implications for treating neurological disorders such as:

  • Alzheimer's disease
  • Epilepsy
  • Cerebral ischemia

These compounds act as potassium channel openers, facilitating neurotransmitter release and potentially improving cognitive functions .

Antimicrobial Activity

Thiazine derivatives have also been screened for antimicrobial properties. A study reported that certain thiazine compounds exhibited activity against various bacterial strains and fungi. The results indicated that the compounds could serve as potential antimicrobial agents:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Moderate activity against Escherichia coli.
  • Fungi : Notable activity against Candida albicans.

The biological activity of 2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione is largely attributed to its ability to interact with biological membranes and proteins. Its action on potassium channels influences cellular excitability and neurotransmitter dynamics.

Case Studies

  • Case Study on Anticancer Properties : In a controlled laboratory setting, researchers synthesized several thiazine derivatives and tested their effects on human cancer cell lines. The study concluded that specific modifications in the thiazine structure could enhance anticancer efficacy.
  • Neuropharmacological Study : A series of experiments were conducted where rats were administered with pyrido-thiazine derivatives. Behavioral tests showed improved memory retention and reduced seizure activities compared to control groups .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2H-Pyrido(4,3-d)(1,3)thiazine-tetrathione, and what analytical techniques are critical for confirming its structure?

  • Synthetic Routes :

  • Cyclocondensation : Reacting terephthalaldehyde with thiosemicarbazide derivatives under reflux (ethanol, catalytic HCl) can yield thiazine cores. For example, similar protocols were used for bis-1,3-thiazines via aldehyde-thiosemicarbazide cyclization .
  • Dimerization : Ethanol/piperidine-mediated dimerization of precursor compounds (e.g., pyridothiazine derivatives) may form fused systems, as observed in related heterocycles .
    • Analytical Techniques :
  • FT-IR : Confirms functional groups (e.g., C=O at ~1690 cm⁻¹, NH/OH stretches ~3300–3433 cm⁻¹) .
  • 1H/13C NMR : Resolves substituent positions and ring fusion patterns (e.g., aromatic protons at δ 6.93–8.13 ppm in DMSO-d6) .
  • Mass Spectrometry (EIMS/HRMS) : Validates molecular weight and fragmentation pathways (e.g., HRMS matching calculated [M⁺] peaks) .
  • Elemental Analysis : Ensures purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. How can reaction conditions be optimized to avoid intermediate instability during synthesis?

  • Temperature Control : High temperatures (e.g., reflux) may lead to unintended hydrolysis or dimerization. Lowering reaction temperatures (e.g., 80°C instead of boiling ethanol) can stabilize intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may reduce premature cyclization compared to ethanol, which promotes dimerization .
  • Catalyst Use : Piperidine or KOH in ethanol accelerates specific pathways (e.g., cyclization over hydrolysis), as seen in the formation of tricyclic derivatives .

Advanced Questions

Q. What mechanistic insights explain the formation of dimeric byproducts during thiazine synthesis?

  • Nucleophilic Attack : Ethanol/piperidine conditions deprotonate intermediates, enabling nucleophilic attack at electrophilic sites (e.g., carbonyl carbons), leading to dimerization .
  • Steric Effects : Bulky substituents on the pyrido-thiazine core may favor intermolecular reactions over intramolecular cyclization, as observed in fused pyrimidothiazine systems .
  • Validation : Trapping intermediates with acylating agents (e.g., acetic anhydride) can isolate dimers for structural confirmation .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved when characterizing thiazine derivatives?

  • Multi-Technique Cross-Validation :

  • Combine 1H/13C NMR with 2D experiments (COSY, HSQC) to assign overlapping signals (e.g., aromatic vs. NH protons) .
  • Use HRMS to confirm molecular formulas when elemental analysis shows discrepancies (e.g., oxidation states affecting C/H/N ratios) .
    • Dynamic Effects : Consider tautomerism (e.g., thione-thiol equilibria) that may shift NMR peaks. Solvent screening (DMSO vs. CDCl3) can stabilize specific tautomers .

Q. What strategies exist for modifying the thiazine core to enhance biological activity, and how are structure-activity relationships (SAR) assessed?

  • Substituent Engineering :

  • Electron-Withdrawing Groups : Nitro or cyano groups at position 3 improve antibacterial activity by increasing electrophilicity .
  • Aromatic Extensions : Fusing pyrido or pyrimidine rings (e.g., pyrido[4,3-d]pyrimidine) enhances π-stacking interactions with biological targets .
    • SAR Workflow :

Synthesize derivatives with systematic substitutions (e.g., 4-phenyl, 6-thiophenyl) .

Test in vitro bioactivity (e.g., antimycobacterial assays) .

Correlate activity trends with computational models (e.g., docking studies for NOS inhibition) .

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